(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole moiety, a diethylamino sulfonyl group, and a methoxyphenyl group, all connected through a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Diethylamino Sulfonyl Group: This step involves the sulfonylation of aniline with diethylamine and sulfur trioxide.
Formation of the Methoxyphenyl Group: This step involves the methylation of phenol with methyl iodide.
Coupling Reactions: The final step involves coupling the benzodioxole, diethylamino sulfonyl, and methoxyphenyl groups through a propenamide linkage using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications such as toys and medical devices.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Uniqueness
(E)-3-(1,3-BENZ
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-4-23(5-2)30(25,26)16-8-10-18(27-3)17(13-16)22-21(24)11-7-15-6-9-19-20(12-15)29-14-28-19/h6-13H,4-5,14H2,1-3H3,(H,22,24)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHNBXYHWXGYOU-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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